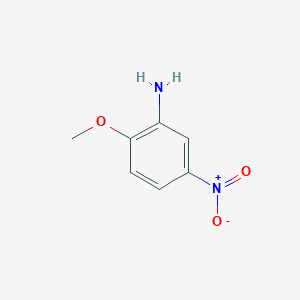

2-Methoxy-5-nitroaniline

描述

5-nitro-o-anisidine appears as orange-red needles or orange powder. (NTP, 1992)

属性

IUPAC Name |

2-methoxy-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPDVSLAMPAWTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67827-72-9 (mono-hydrochloride) | |

| Record name | 5-Nitro-o-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020943 | |

| Record name | 5-Nitro-o-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-nitro-o-anisidine appears as orange-red needles or orange powder. (NTP, 1992), Orange-red to red solid; [HSDB] Orange crystalline powder; [MSDSonline] | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Nitro-o-anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), Very sol in alcohol, acetone, benzene, acetic acid, ethyl acetate; soluble in ligroine, SLIGHTLY SOL IN PETROLEUM ETHER, In water, 115 mg/l @ 23 °C | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2068 at 313 °F (NTP, 1992) - Denser than water; will sink, 1.2068 @ 156 °C | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000319 [mmHg] | |

| Record name | 5-Nitro-o-anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

ORANGE-RED NEEDLES FROM ALC, ETHER, WATER, Red needles from alcohol | |

CAS No. |

99-59-2 | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methoxy-5-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-o-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-methoxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Nitro-o-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-o-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THY70UTM0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

244 °F (NTP, 1992), 118 °C | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-NITRO-O-ANISIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Methoxy-5-nitroaniline chemical properties and structure

An In-depth Technical Guide to 2-Methoxy-5-nitroaniline: Properties, Structure, and Applications

Introduction

This compound, also known as 5-nitro-o-anisidine, is a nitroaromatic compound with the molecular formula C₇H₈N₂O₃.[1] It is characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) at the 2-position and a nitro group (-NO₂) at the 5-position.[1] This chemical intermediate is widely utilized in the synthesis of dyes, pigments, and pharmaceuticals.[1] Its molecular structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group, creates a significant dipole moment, which is key to its chemical reactivity and optical properties.[1] The compound typically appears as orange-red needles or an orange powder.[2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications for researchers and professionals in drug development.

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 99-59-2[2] |

| Molecular Formula | C₇H₈N₂O₃[2] |

| Molecular Weight | 168.15 g/mol [2] |

| SMILES String | COC1=C(C=C(C=C1)--INVALID-LINK--[O-])N[2] |

| InChI Key | NIPDVSLAMPAWTP-UHFFFAOYSA-N[2] |

| Synonyms | 5-Nitro-o-anisidine, Azoamine Scarlet K, Fast Scarlet R[2] |

| EC Number | 202-770-5[2] |

Physicochemical and Spectroscopic Properties

The key physical and chemical properties of this compound are detailed below. These properties are crucial for its handling, storage, and application in various synthetic processes.

| Property | Value |

| Appearance | Orange-red needles or orange powder[2] |

| Melting Point | 117-119 °C[1] |

| Boiling Point | 153-156 °C at 1.45 Torr[3] |

| Flash Point | 119 °C (closed cup)[3] |

| Density | 1.2068 g/cm³ at 156 °C[3] |

| Vapor Pressure | 1.3104 mmHg at 25 °C |

| Water Solubility | Slightly soluble (<0.01 g/100 mL at 19.5 °C)[3] |

| Crystal System | Monoclinic[1] |

| Dipole Moment | 5.4 D[1] |

Spectroscopic data reveals that in solution, this compound appears yellow with a maximum absorption (λmax) at 380 nm. At higher concentrations, the color shifts to orange-red due to aggregation-enhanced charge transfer between molecules.[1]

Synthesis and Manufacturing

This compound is primarily synthesized through the nitration of an o-anisidine (B45086) derivative. A common laboratory-scale method involves the nitration of N-(2-Methoxyphenyl)acetamide.[1]

Experimental Protocol: Synthesis via Nitration

This protocol describes the synthesis of this compound starting from N-(2-Methoxyphenyl)acetamide.

Materials and Reagents:

-

N-(2-Methoxyphenyl)acetamide

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filtration flask

Procedure:

-

Preparation of Amine Salt: In a round-bottom flask, dissolve N-(2-Methoxyphenyl)acetamide in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath. The acetyl group serves to protect the amine from undesired side reactions.[1]

-

Nitration: Slowly add fuming nitric acid to the cooled solution while stirring continuously. Maintain the temperature strictly between 0-5 °C throughout the addition. The methoxy group directs the nitration to the 5-position.[1]

-

Reaction Time: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours to ensure the reaction goes to completion.[1]

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water. This will cause the product, N-(2-methoxy-5-nitrophenyl)acetamide, to precipitate.

-

Hydrolysis: The resulting acetamide (B32628) is then hydrolyzed using an acid (like HCl) and heat to remove the acetyl protecting group, yielding this compound.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

References

A Technical Guide to the Physical Properties of 2-Methoxy-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxy-5-nitroaniline (CAS No: 99-59-2). The information is curated to support research, synthesis, and drug development activities by presenting key data in a structured format, detailing experimental methodologies, and illustrating logical workflows for property determination.

Core Physical and Chemical Properties

This compound, also known as 5-Nitro-o-anisidine, is an organic compound with the chemical formula C₇H₈N₂O₃. It presents as an orange-red to red solid, often in the form of needles or crystalline powder[1]. This compound is a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Orange-red needles or orange powder | [1] |

| Melting Point | 117-119 °C | [1] |

| Boiling Point | 351.8 °C (at 101,325 Pa) | - |

| Flash Point | 119 °C (closed cup) | - |

| pKa (conjugate acid) | 2.49 | - |

| LogP | 1.47 |

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and formulation. It is sparingly soluble in water but shows good solubility in several organic solvents.

Table 2: Solubility Data

| Solvent | Solubility | Temperature (°C) | Source |

| Water | < 0.1 mg/mL | 19.5 | [1] |

| Alcohol | Very Soluble | Not Specified | [1] |

| Acetone (B3395972) | Very Soluble | Not Specified | [1] |

| Benzene | Very Soluble | Not Specified | [1] |

| Acetic Acid | Very Soluble | Not Specified | [1] |

| Ethyl Acetate | Very Soluble | Not Specified | [1] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 3: Spectroscopic Properties

| Technique | Data | Solvent/Medium | Source |

| UV-Vis (λmax) | 219 nm (log ε = 3.90), 257 nm (log ε = 3.78), 310 nm (shoulder, log ε = 3.38), 400 nm (log ε = 4.09) | Water (pH 7) | [1] |

| UV-Vis | Concentration-dependent shifts | Acetone | [2] |

| FT-IR | KBr-Pellet spectrum available | Solid State | [1] |

| ¹H NMR | Spectrum available for hydrochloride salt | Not Specified | [3] |

| Mass Spectrometry | m/z Top Peak: 168 | - | [1] |

Crystallographic Data

The solid-state structure of this compound has been determined by X-ray crystallography.

Table 4: Crystal Structure Information

| Parameter | Value | Source |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/n | [2] |

| Unit Cell Dimensions | a = 7.14981(11) Å, b = 9.79512(11) Å, c = 10.74206(14) Å, β = 96.9437(14)° | [2] |

| Volume (V) | 746.78(2) ų | [2] |

| Z | 4 | [2] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and verification of scientific data. While specific protocols for every physical property of this compound are not always published in detail, this section provides both specific and generalized methodologies.

X-ray Crystallography (Specific Protocol)

The following protocol is based on the study that determined the crystal structure of this compound[2].

-

Synthesis and Crystallization: this compound was obtained from a commercial source (Aldrich) and recrystallized from methanol (B129727) to yield orange-red crystals suitable for X-ray diffraction[2].

-

Data Collection: A crystal of dimensions 0.5 x 0.4 x 0.2 mm was used. Data were collected at a temperature of 100 K using Cu Kα radiation[2].

-

Structure Refinement: The crystal system was determined to be monoclinic with the space group P2₁/n. The structure was solved and refined to provide the final crystallographic parameters[2].

UV-Visible Spectroscopy (Specific Protocol)

The UV-Vis spectra of this compound were collected using the following setup[2]:

-

Instrumentation: A Perkin–Elmer Lambda 3A spectrophotometer was used for spectral collection[2].

-

Sample Preparation: Spectra were recorded in acetone solution[2].

-

Measurement: A path length of 1.0 cm was used for the measurements[2]. The study noted concentration-dependent shifts in the absorption spectra[2].

Melting Point Determination (General Protocol)

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus[4].

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm[4].

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus[4].

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) for an accurate determination[4].

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range[4].

Solubility Determination (General Protocol - Shake-Flask Method)

The equilibrium solubility can be determined using the shake-flask method[5].

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed vial[5].

-

Equilibration: The vial is agitated in a constant temperature shaker for a sufficient period (e.g., 24-72 hours) to reach equilibrium[5].

-

Sample Processing: After equilibration, the solution is allowed to stand for the excess solid to settle. The supernatant is then centrifuged to pellet any remaining solid particles[5].

-

Analysis: A known volume of the clear supernatant is carefully withdrawn and diluted. The concentration of this compound in the diluted sample is determined using a suitable analytical technique, such as HPLC-UV[5].

-

Calculation: The original solubility is calculated by taking the dilution factor into account and is typically expressed in mg/mL or mol/L[5].

NMR Spectroscopy (General Protocol)

For obtaining ¹H and ¹³C NMR spectra of an organic compound like this compound, the following general procedure is applicable[6][7].

-

Sample Preparation: Typically, 5-25 mg of the compound is required for ¹H NMR and 50-100 mg for ¹³C NMR[7]. The sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube[7].

-

Instrumentation: The NMR tube is placed in the spectrometer.

-

Data Acquisition: The magnetic field is shimmed to achieve homogeneity. A standard reference compound, such as tetramethylsilane (B1202638) (TMS), is used for chemical shift calibration. The appropriate NMR experiment (e.g., 1D proton, 1D carbon, 2D correlation spectroscopy) is then run.

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of this compound.

Caption: Workflow for the Physicochemical Characterization of this compound.

Caption: Logical Workflow for Solubility Determination using the Shake-Flask Method.

References

- 1. This compound | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Color center creation by dipole stacking in crystals of 2-methoxy-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride(67827-72-9) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

A Technical Guide to 2-Methoxy-5-nitroaniline (CAS 99-59-2): Properties, Synthesis, and Applications

This document provides a comprehensive technical overview of 2-Methoxy-5-nitroaniline (CAS No. 99-59-2), a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This guide covers the compound's physicochemical properties, detailed synthesis protocols, primary applications, analytical methods, and essential safety and toxicological data.

Chemical and Physical Properties

This compound, also known as 5-Nitro-o-anisidine or Fast Scarlet R, is a nitroaromatic compound with the molecular formula C₇H₈N₂O₃.[1][2] Its structure, featuring an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group, results in a significant dipole moment, which influences its chemical reactivity and applications, particularly in dye synthesis.[2] The compound typically appears as an amber or orange-red crystalline powder or needles.[1][3]

Table 1: Chemical Identifiers and Synonyms

| Parameter | Value | Reference |

| CAS Number | 99-59-2 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Nitro-o-anisidine, 2-Amino-4-nitroanisole, Fast Scarlet R, Azoamine Scarlet K, C.I. Azoic Diazo Component 13 | [1][5][6] |

| EC Number | 202-770-5 | [4] |

| PubChem CID | 7447 | [3] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical State | Powder Solid / Crystalline Needles | [1][3] |

| Appearance | Amber, Orange-Red | [1][3] |

| Odor | Odorless | [1] |

| Melting Point | 117-119 °C | [4] |

| Boiling Point | 351.79 °C (Predicted) | |

| Flash Point | 119 °C (246.2 °F) - closed cup | [4] |

| Solubility | Water soluble | [1] |

| log Pow | 1.47 | [6] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the controlled nitration of 2-methoxyaniline (o-anisidine) or its N-acetylated derivative.[2][3] An alternative route is the partial reduction of 2,4-dinitroanisole (B92663) using reagents like ammonium (B1175870) or sodium sulfide.[3] The nitration of the N-acetylated precursor is often preferred as the acetyl group protects the amine functionality and helps direct the nitration to the desired position.[2]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitration of N-(2-methoxyphenyl)acetamide

This protocol outlines a representative lab-scale synthesis. Warning: This procedure involves highly corrosive and oxidizing acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[7]

Materials and Reagents:

-

2-Methoxyaniline

-

Acetic Anhydride (B1165640)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

Procedure:

-

Acetylation of 2-Methoxyaniline:

-

In a round-bottom flask, reflux 2-methoxyaniline with acetic anhydride in glacial acetic acid for approximately 2 hours to achieve quantitative acetylation, yielding N-(2-methoxyphenyl)acetamide.[2]

-

-

Nitration:

-

Prepare a nitrating mixture of fuming nitric acid in concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Dissolve the N-(2-methoxyphenyl)acetamide from the previous step in concentrated sulfuric acid, and cool the solution to 0-5°C using an ice-salt bath.[2]

-

Slowly add the cold nitrating mixture dropwise to the acetamide (B32628) solution, ensuring the temperature is strictly maintained between 0-5°C to prevent over-nitration and control the exothermic reaction.[2]

-

After the addition is complete, allow the mixture to stir for 1-2 hours at this temperature.[2]

-

-

Workup and Hydrolysis:

-

Carefully pour the reaction mixture over a large volume of crushed ice. This will cause the nitrated intermediate, N-(2-methoxy-5-nitrophenyl)acetamide, to precipitate.[2]

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acids.

-

Perform hydrolysis by heating the intermediate in an acidic or basic solution to remove the acetyl group, yielding the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or methanol (B129727), to yield pure this compound as an orange-red solid.

-

Applications

This compound is a versatile intermediate with applications spanning several industries.

-

Dye and Pigment Industry: Its most common use is as a diazo component in the manufacturing of azo dyes and pigments.[5][8] It is a key precursor for "Fast Scarlet R" and other colorants used in the textile and pigment industries to produce red and scarlet shades.[5][9]

-

Pharmaceutical and Drug Development: The compound is a critical starting material in the multi-step synthesis of Osimertinib .[2] Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used for treating specific types of non-small cell lung cancer, making this compound a compound of significant interest to drug development professionals.[2]

Caption: Role of this compound in the synthesis of Osimertinib.

-

Environmental Research: this compound (referred to as MENA) is a known biotransformation product of 2,4-dinitroanisole (DNAN), a compound used in modern insensitive munitions.[10] Its formation and potential environmental toxicity are subjects of ecological and toxicological research.[10]

Analytical Methods

The analysis and quantification of this compound are typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[6] Gas chromatography (GC) and specific EPA methods for semivolatile organics are also applicable.[3][11]

Caption: General workflow for the analysis of this compound by HPLC.

Experimental Protocol: Analysis by RP-HPLC

This is a general protocol for the quantitative analysis of this compound.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., Newcrom R1).[6]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set to the maximum absorbance wavelength of the compound.

-

Procedure:

-

Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample to be analyzed by dissolving it in the mobile phase or methanol and filtering it through a 0.45 µm filter.

-

Inject the standards and the sample into the HPLC system.

-

Generate a calibration curve from the peak areas of the standards.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Safety and Toxicology

This compound is classified as a hazardous chemical. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[12] Crucially, it is classified as a substance suspected of causing genetic defects.[12]

Table 3: GHS Hazard Classification

| Category | Information | Reference |

| Signal Word | Danger | [12] |

| Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard) | [4][12] |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H340: May cause genetic defects. | [12] |

| Precautionary Statements | P201, P280, P302+P352, P305+P351+P338, P308+P313 | [12] |

Table 4: Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 2250 mg/kg | [13] |

| LD50 | Mouse | Oral | 1060 mg/kg | [13] |

| Mutagenicity | Ames test | In vitro | Positive | [12] |

Table 5: Handling and Storage

| Parameter | Recommendation | Reference |

| Handling | Do not handle until all safety precautions have been read and understood. Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. | [12] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. A dust mask (e.g., N95) is recommended. | [4][12] |

| Storage | Store in a dry, well-ventilated place. Keep the container tightly closed. Keep away from incompatible materials. | [8] |

| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Chloroformates. | [1][12] |

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. This compound | 99-59-2 | Benchchem [benchchem.com]

- 3. This compound | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-甲氧基-5-硝基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 99-59-2 | this compound | Fast Scarlet R Supplier [jayfinechem.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 99-59-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. scialert.net [scialert.net]

- 10. Zebrafish embryo toxicity of anaerobic biotransformation products from the insensitive munition compound 2,4-dinitroanisole (DNAN) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. floridadep.gov [floridadep.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

Synthesis of 2-Methoxy-5-nitroaniline from o-Anisidine: A Technical Guide

Introduction

2-Methoxy-5-nitroaniline, also known as 5-nitro-o-anisidine, is a significant chemical intermediate with the molecular formula C₇H₈N₂O₃.[1] It appears as orange-red needles or powder and is utilized in the synthesis of various dyes, pigments, and pharmaceuticals.[1][2] Notably, it serves as a crucial precursor in the production of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[1] The synthesis of this compound from o-anisidine (B45086) is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

This technical guide provides an in-depth overview of the synthetic pathway from o-anisidine, detailing the experimental protocols, summarizing quantitative data, and illustrating the process workflow and reaction mechanisms.

Synthetic Pathway Overview

The direct nitration of o-anisidine is generally avoided in commercial production due to the high susceptibility of the amino group to oxidation by nitric acid.[3] Furthermore, direct nitration leads to a mixture of 4-nitro and 6-nitro isomers, with very little of the desired 5-nitro product.[3] To overcome these challenges, a three-step synthesis is employed, which involves:

-

Acetylation: The amino group of o-anisidine is protected by reacting it with acetic anhydride (B1165640) to form N-(2-methoxyphenyl)acetamide. This protection prevents oxidation and directs the subsequent nitration.

-

Nitration: The acetylated intermediate is nitrated using a mixed acid solution (fuming nitric acid and concentrated sulfuric acid) at low temperatures. The methoxy (B1213986) group directs the electrophilic substitution to the para position (position 5), while the acetyl group ensures a clean reaction.[1]

-

Hydrolysis: The resulting N-(2-methoxy-5-nitrophenyl)acetamide is hydrolyzed, typically under basic or acidic conditions, to remove the acetyl protecting group and yield the final product, this compound.[4]

Experimental Protocols

Step 1: Acetylation of o-Anisidine

This step protects the primary amino group of o-anisidine to prevent side reactions during nitration.

-

Methodology: In a suitable reaction vessel, o-anisidine is dissolved in glacial acetic acid. Acetic anhydride is then added slowly to the mixture.[4] The reaction is typically heated to ensure completion. After the reaction, the mixture is cooled and poured into cold water to precipitate the N-(2-methoxyphenyl)acetamide product. The solid is then filtered, washed with water, and dried.

Step 2: Nitration of N-(2-methoxyphenyl)acetamide

This is the key step where the nitro group is introduced onto the aromatic ring.

-

Methodology: N-(2-methoxyphenyl)acetamide is added to concentrated sulfuric acid in a reaction flask, and the mixture is cooled to 0-5°C in an ice bath.[1][5] Fuming nitric acid is then added dropwise to the cooled solution while maintaining the temperature strictly within the 0-5°C range to prevent over-nitration and side reactions.[1][5] The reaction is stirred at this temperature for 1-2 hours.[1] Upon completion, the reaction mixture is carefully poured over crushed ice, causing the product, N-(2-methoxy-5-nitrophenyl)acetamide, to precipitate. The solid is collected by filtration, washed thoroughly with cold water to remove residual acid, and dried.[5]

Step 3: Hydrolysis of N-(2-methoxy-5-nitrophenyl)acetamide

The final step involves the deprotection of the amino group to yield this compound.

-

Methodology: The N-(2-methoxy-5-nitrophenyl)acetamide is suspended in a suitable solvent like methanol, and an acid, such as hydrochloric acid, is added.[5] The mixture is then heated to reflux for 3-5 hours to effect the hydrolysis.[5] Alternatively, a basic hydrolysis can be performed using an aqueous solution of a base like sodium hydroxide (B78521) (caustic soda).[4] After the reaction is complete, the solvent is removed under vacuum. The residue is then treated with water, and the pH is adjusted to be neutral or slightly basic to precipitate the final product. The crude this compound is filtered, washed with water, and can be further purified by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Conditions for Synthesis

| Step | Starting Material | Reagents | Solvent | Temperature | Reaction Time |

| 1. Acetylation | o-Anisidine | Acetic Anhydride | Acetic Acid | Elevated Temp. | 3-5 hours[5] |

| 2. Nitration | N-(2-methoxyphenyl)acetamide | Fuming Nitric Acid, Sulfuric Acid | Sulfuric Acid | 0-5°C[1][5] | 1-2 hours[1] |

| 3. Hydrolysis | N-(2-methoxy-5-nitrophenyl)acetamide | Hydrochloric Acid or NaOH | Methanol/Water | Reflux | 3-5 hours[5] |

Table 2: Reported Yields

| Step | Product | Reported Yield | Reference |

| Nitration | N-(2-methoxy-5-nitrophenyl)acetamide | 78-82% | [1] |

| Hydrolysis | 4-fluoro-2-methoxy-5-nitroaniline (B580436)* | 73.55% | [5] |

*Note: This yield is for a structurally similar compound and serves as a representative example for the hydrolysis step.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from o-anisidine.

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Pathway

The diagram below outlines the chemical transformations in the synthesis process.

Caption: Chemical pathway for this compound synthesis.

References

- 1. This compound | 99-59-2 | Benchchem [benchchem.com]

- 2. This compound | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2525508A - Nitration of o-substituted aromatic amines - Google Patents [patents.google.com]

- 4. environmentclearance.nic.in [environmentclearance.nic.in]

- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

2-Methoxy-5-nitroaniline molecular weight and formula

An In-Depth Technical Guide to 2-Methoxy-5-nitroaniline

For researchers, scientists, and professionals in drug development, this compound is a significant chemical intermediate. This guide provides a comprehensive overview of its core properties, synthesis, and analysis, presenting key data and experimental protocols in a structured format.

Core Properties of this compound

This compound, also known as 5-Nitro-o-anisidine, is a nitroaromatic compound with the chemical formula C₇H₈N₂O₃.[1][2][3][4] It is characterized by a methoxy (B1213986) (–OCH₃) group at the 2-position and a nitro (–NO₂) group at the 5-position of an aniline (B41778) ring.[1] This compound appears as orange-red needles or an orange powder.[3] The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group results in a large dipole moment, influencing its optical and electronic properties.[1]

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃[2][3][4][5] |

| Molecular Weight | 168.15 g/mol [1][2][3] |

| Melting Point | 117-119°C[1] |

| Boiling Point | 351.79 °C |

| Flash Point | 166.55 °C |

| CAS Number | 99-59-2[2][3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocol: Nitration of 2-Methoxyaniline

A common method for the synthesis of this compound is the nitration of 2-methoxyaniline.[1][3]

Materials:

-

2-Methoxyaniline

-

Nitric acid

-

Sulfuric acid

-

Ice

-

Ethanol

-

Water

Procedure:

-

In a reaction vessel, carefully add 2-methoxyaniline to concentrated sulfuric acid while maintaining a low temperature (0–5°C) using an ice bath.

-

Slowly add a nitrating mixture of nitric acid and sulfuric acid to the solution, ensuring the temperature does not exceed 5°C to prevent over-nitration.[1]

-

After the addition is complete, continue to stir the mixture at 0–5°C for 1-2 hours.[1]

-

Pour the reaction mixture into ice water to quench the reaction and precipitate the product.

-

Filter the resulting solid and wash it with cold water.

-

For purification, recrystallize the crude product from an ethanol/water mixture to achieve a purity of ≥98%.[1]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a recommended technique for the purity analysis of this compound.[1]

Instrumentation and Conditions:

-

Column: C18 column[1]

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30 v/v) or acetonitrile (B52724) and water with phosphoric acid.[1][5][6] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5][6]

-

Detection: UV detection at 254 nm.[1]

-

Column Temperature: Ambient

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol).

-

Prepare the sample solution by dissolving the synthesized product in the mobile phase.

-

Set up the HPLC system with the specified column and mobile phase.

-

Inject the standard solution to obtain a reference chromatogram and retention time.

-

Inject the sample solution and record the chromatogram.

-

Analyze the chromatogram to determine the purity of the sample by comparing the peak area of this compound to the total peak area.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2-Methoxyaniline.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound serves as a crucial precursor in the synthesis of various pharmaceutical compounds.[1] Notably, it is a key starting material for the production of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[1] Its role in the multi-step synthesis of such targeted therapies highlights its importance in the pharmaceutical industry. The compound is also utilized in the manufacturing of azo dyes.[1][7]

References

- 1. This compound | 99-59-2 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. CAS 99-59-2 | this compound | Fast Scarlet R Supplier [jayfinechem.com]

The Solubility of 2-Methoxy-5-nitroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-Methoxy-5-nitroaniline

This compound is an orange-red crystalline solid.[2][3] Its molecular structure, featuring an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group, results in a significant dipole moment, which governs its physical properties and intermolecular interactions.[1]

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol [1] |

| Melting Point | 117-119 °C[1] |

| Appearance | Orange-red needles or powder[2][3] |

Solubility Profile

Precise, temperature-dependent quantitative solubility data (e.g., mole fraction, g/100g of solvent) for this compound in a range of organic solvents is scarce in the reviewed scientific literature. However, qualitative descriptions and a few specific data points have been reported.

Quantitative Solubility Data

The available quantitative data is limited to its solubility in water.

| Solvent | Temperature | Solubility |

| Water | 23 °C | 115 mg/L[1] |

| Water | 20 °C (67.1 °F) | < 100 mg/L (< 0.1 mg/mL)[1][2] |

Qualitative Solubility in Organic Solvents

The compound is generally described as being soluble in a variety of common organic solvents. This information is crucial for solvent screening in synthesis and purification processes.

| Solvent | Solubility Description |

| Ethanol | Very Soluble[2], Soluble[1] |

| Acetone | Very Soluble[2] |

| Benzene | Very Soluble[2] |

| Acetic Acid | Very Soluble[2] |

| Ethyl Acetate | Very Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Ligroin | Soluble[2] |

| Petroleum Ether | Slightly Soluble[2] |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, experimental determination is essential. The isothermal equilibrium (or shake-flask) method is a robust and widely accepted technique for measuring the solubility of a solid compound in a liquid solvent.[4] The following protocol is adapted from established methods for structurally similar nitroaniline compounds.[4][5]

Principle

A supersaturated slurry of this compound in the chosen solvent is agitated at a constant temperature for a sufficient period to achieve thermodynamic equilibrium. At this point, the concentration of the solute in the supernatant is measured, which represents its solubility at that specific temperature.

Materials and Equipment

-

Solute: this compound (purity > 98%)

-

Solvents: High-purity grade organic solvents of interest

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Constant temperature shaker bath or incubator

-

Calibrated thermometer or thermocouple

-

Glass vials with screw caps (B75204) or sealed ampoules

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure equilibrium with the solid phase is maintained.

-

Solvent Addition: Add a known mass or volume of the selected organic solvent to the vial.

-

Sealing: Tightly seal the vial to prevent any solvent evaporation during the experiment.

-

Equilibration: Place the sealed vials in the constant temperature shaker bath set to the desired temperature. Agitate the slurries for a period of 24 to 72 hours. The required time to reach equilibrium should be determined preliminarily by sampling at different time points (e.g., 12, 24, 36, 48 hours) until the measured concentration remains constant.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature bath for at least 2-4 hours to allow the undissolved solid to settle completely.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. Pre-warming the syringe and filter to the experimental temperature prevents premature crystallization of the solute.

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method. A standard C18 reverse-phase column with a mobile phase of acetonitrile (B52724) and water and UV detection is typically suitable.

-

Calculate the concentration based on a pre-established calibration curve of this compound standards of known concentrations.

-

Calculation of Solubility

The mole fraction solubility (x₁) can be calculated using the following equation:

x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)]

Where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute (168.15 g/mol )

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental principles governing solubility.

References

Spectroscopic Profile of 2-Methoxy-5-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-5-nitroaniline (CAS No: 99-59-2), a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. This document collates available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to facilitate its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data

Complete experimental ¹H NMR data with definitive chemical shift and coupling constant assignments for this compound is not consistently available in publicly accessible literature. The following represents expected signals based on the structure and data for analogous compounds.

| Protons | Multiplicity | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| H-3 | d | Not Available | Not Available |

| H-4 | dd | Not Available | Not Available |

| H-6 | d | Not Available | Not Available |

| -OCH₃ | s | Not Available | - |

| -NH₂ | br s | Not Available | - |

Table 2: ¹³C NMR Spectroscopic Data

Detailed experimental ¹³C NMR data for this compound is not readily found in public databases. The data for the hydrochloride salt is available and provides an estimation of the chemical shifts.

| Carbon Atom | Chemical Shift (δ) ppm (Hydrochloride Salt) |

| C-1 (-NH₂) | Not Available |

| C-2 (-OCH₃) | Not Available |

| C-3 | Not Available |

| C-4 | Not Available |

| C-5 (-NO₂) | Not Available |

| C-6 | Not Available |

| -OCH₃ | Not Available |

Table 3: IR Spectroscopic Data

The following table lists the characteristic infrared absorption bands for this compound. The assignments are based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Sharp | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching of -OCH₃ |

| 1620-1580 | Strong | N-H bending of -NH₂ |

| 1580-1490 | Strong | C=C stretching in aromatic ring |

| 1550-1475 | Strong | Asymmetric NO₂ stretching |

| 1350-1280 | Strong | Symmetric NO₂ stretching |

| 1250-1200 | Strong | Asymmetric C-O-C stretching of aryl ether |

| 1050-1000 | Medium | Symmetric C-O-C stretching of aryl ether |

| 900-680 | Strong | C-H out-of-plane bending |

Table 4: UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound is sensitive to the solvent and concentration.[1]

| Solvent | λmax (nm) | Molar Absorptivity (ε) / log ε |

| Water (pH 7) | 219 | 3.90 (log ε) |

| 257 | 3.78 (log ε) | |

| 310 (shoulder) | 3.38 (log ε) | |

| 400 | 4.09 (log ε) | |

| Solution | 380 | Not Available |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The solution should be clear and free of any particulate matter.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicity and coupling constants to aid in structure elucidation.

-

-

¹³C NMR Acquisition:

-

Use a wider spectral width to cover the range of carbon signals (typically 0-160 ppm for this compound).

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol, or water).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity and observe any concentration-dependent effects.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Fill a matched quartz cuvette with the sample solution and record the absorbance spectrum over a desired wavelength range (e.g., 200-600 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

References

In-Depth Technical Guide: Safety and Handling of 2-Methoxy-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for 2-Methoxy-5-nitroaniline (CAS No. 99-59-2), a chemical intermediate utilized in various research and development applications. Adherence to these guidelines is critical to ensure personnel safety and mitigate potential laboratory hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[1] The primary hazards associated with this compound are summarized below.

GHS Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause genetic defects.[1]

-

May cause respiratory irritation.[2]

Signal Word: Danger[1]

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C7H8N2O3 | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| Appearance | Amber to orange-red powder or needles | [1][3] |

| Melting Point | 116 - 120 °C (240.8 - 248 °F) | [1] |

| Vapor Pressure | 1.3104 mmHg @ 25 °C | [1] |

| Specific Gravity | 1.207 @ 156°C | [1] |

| Solubility | Insoluble in water | [4] |

| log Kow (LogP) | 1.47 | [3] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 2250 mg/kg | [4] |

| LD50 | Mouse | Oral | 1060 mg/kg | [4] |

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols provide detailed methodologies for the safe handling of this compound in a laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Standards/References |

| Eye and Face Protection | Tightly fitting safety goggles or chemical safety glasses with side-shields. | EN 166, 29 CFR 1910.133[5][7] |

| Skin Protection | Impervious protective clothing (e.g., lab coat) and chemical-resistant gloves (consult manufacturer data for specific glove type). | [5] |

| Respiratory Protection | For weighing and handling the solid, a NIOSH-approved half-face respirator with a combination filter for organic vapors and particulates is recommended. If exposure limits are exceeded, a full-face respirator should be used. | NIOSH, EN 149[5] |

Handling and Storage Procedures

-

Handling:

-

Storage:

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately:

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |

Spill and Waste Disposal

-

Spill Response:

-

Evacuate personnel from the spill area.

-

Wear appropriate PPE as outlined in section 3.1.

-

Dampen the solid spill material with a suitable solvent like acetone (B3395972) to prevent dust formation.[3]

-

Carefully collect the spilled material and place it into a suitable, labeled container for disposal.[3]

-

Clean the spill area thoroughly.

-

-

Waste Disposal:

-

Dispose of waste material and contaminated PPE in accordance with all applicable federal, state, and local regulations.[2]

-

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

References

A Comprehensive Technical Guide to High-Purity 2-Methoxy-5-nitroaniline for Researchers and Drug Development Professionals

An In-depth Overview of a Key Chemical Intermediate: Properties, Suppliers, and Applications in Synthesis and Beyond

This technical guide provides a thorough examination of high-purity 2-Methoxy-5-nitroaniline (CAS No. 99-59-2), a critical chemical intermediate in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, commercial availability, and practical applications. The guide includes a comparative analysis of specifications from various suppliers, detailed experimental protocols for its use in synthesis, and an overview of relevant analytical methodologies.

Introduction to this compound

This compound, also known as 5-Nitro-o-anisidine, is an aromatic amine that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a methoxy (B1213986) group and a nitro group on an aniline (B41778) backbone, makes it a valuable precursor for the synthesis of a wide range of complex molecules. Notably, it is a key starting material in the production of certain azo dyes and, more significantly, in the synthesis of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Osimertinib.[1] The electron-donating methoxy group and the electron-withdrawing nitro group create a significant dipole moment, influencing its chemical reactivity and physical properties.[1]

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound in various purity grades. High-purity grades are essential for applications in pharmaceutical synthesis to ensure the quality and safety of the final active pharmaceutical ingredient (API). Below is a summary of specifications from several prominent commercial suppliers.

| Supplier | Product Number | Purity (%) | Appearance | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 11328 | ≥98 | - | 117-119 | C₇H₈N₂O₃ | 168.15 |

| Leyan | 1085290 | 98.94 (HPLC) | Yellow to orange solid | - | C₇H₈N₂O₃ | 168.15 |

| Biosynth | FM02151 | - | - | 117 | C₇H₈N₂O₃ | 168.15 |

| Oakwood Chemical | 219388 | 98 | - | 117-119 | C₇H₈N₂O₃ | 168.15 |

| Santa Cruz Biotechnology | sc-239408 | - | - | - | C₇H₈N₂O₃ | 168.15 |

| Jay Finechem | JFC-2M5N | High Purity | - | - | C₇H₈N₂O₃ | 168.15 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its application in the synthesis of a pharmaceutical agent and azo dyes, as well as a standard analytical procedure.

Synthesis of Osimertinib (EGFR Inhibitor)

This compound is a precursor to a key intermediate in the synthesis of Osimertinib. The following protocol outlines the initial steps in a common synthetic route.[2][3][4]

Step 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine

-

Materials: 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole, 4-fluoro-2-methoxy-5-nitroaniline (B580436), methanesulfonic acid, 1,4-dioxane (B91453), and N,N-Diisopropylethylamine (DIPEA).

-

Procedure:

-

A mixture of 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq), and methanesulfonic acid (1.2 eq) in 1,4-dioxane is heated to 80°C and stirred for 5 hours.

-

DIPEA (2.2 eq) is then added to the reaction mixture.

-

The resulting mixture is filtered and dried under vacuum to yield the product.

-

Step 2: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine

-

Materials: The product from Step 1, N,N,N'-trimethyl-1,2-ethanediamine, DIPEA, and N,N-Dimethylacetamide (DMAc).

-

Procedure:

-

A mixture of the product from Step 1 (1.0 eq), N,N,N'-trimethyl-1,2-ethanediamine (1.3 eq), and DIPEA (1.3 eq) in DMAc is heated to 80°C and stirred for 5 hours.

-

An aqueous solution of NaOH is added.

-

The resulting mixture is filtered and dried under vacuum to yield the desired intermediate.

-

This intermediate then undergoes reduction of the nitro group, followed by further steps to yield Osimertinib.

Synthesis of Monoazo Dyes

This compound is a common diazo component in the synthesis of azo dyes.[5][6][7]

Diazotization of this compound:

-

Materials: this compound, concentrated sulfuric acid, water, and sodium nitrite (B80452).

-

Procedure:

-

Disperse this compound (1.0 eq) in water.

-

Add concentrated sulfuric acid and cool the mixture to 0-5°C.

-

Add a solution of sodium nitrite (1.0 eq) dropwise while maintaining the temperature between 0-5°C and stirring for 20-30 minutes.

-

The completion of diazotization can be checked using a solution of 4-(N,N-dimethylamino) benzaldehyde.

-

Excess nitrous acid can be destroyed by adding urea.

-

Azo Coupling Reaction:

-

Materials: The diazonium salt solution from the previous step and a coupling component (e.g., 1-hydroxynaphthalene).

-

Procedure:

-

Dissolve the coupling component in an appropriate solvent (e.g., 2 M sodium hydroxide (B78521) for 1-hydroxynaphthalene).

-

Slowly add the prepared diazonium salt solution to the coupling component solution with vigorous stirring.

-

Continue stirring the reaction mixture for 1.5-2 hours.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

The crude product can be recrystallized from a suitable solvent mixture (e.g., ethanol-methanol).

-

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound.[8][9]

-

Instrumentation: HPLC system with a UV detector.

-

Column: Newcrom R1 reverse-phase column or a similar C18 column.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection: UV detection at an appropriate wavelength.

-

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent.

-

Prepare the sample solution by dissolving the test substance in the same solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

The purity is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

-

Signaling Pathways and Applications in Drug Development

The primary relevance of this compound in drug development is through its role as a precursor to Osimertinib, a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR).[2] EGFR is a key protein in cellular signaling pathways that control cell growth and proliferation.[2] Mutations in the EGFR gene can lead to its overactivation, a common driver of non-small cell lung cancer. Osimertinib is specifically designed to target these mutated forms of EGFR, thereby inhibiting downstream signaling and halting cancer cell proliferation.[2]

While there is limited evidence of this compound itself directly modulating specific signaling pathways, its derivatives, such as the nitroaniline mustards, have been investigated for their potential as hypoxia-selective cytotoxic agents.[10] The mechanism of action involves the reduction of the nitro group to a more electron-donating hydroxylamine (B1172632) or amine under hypoxic conditions, which in turn activates the cytotoxic nitrogen mustard moiety.[10]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of compounds derived from this compound.

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Caption: High-level workflow for the synthesis of Osimertinib.

Caption: General workflow for the synthesis of azo dyes.

References

- 1. This compound | 99-59-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Osimertinib [cjph.com.cn]

- 5. scialert.net [scialert.net]

- 6. orientjchem.org [orientjchem.org]

- 7. benchchem.com [benchchem.com]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Methoxy-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-nitroaniline, a nitroaromatic compound, is a significant chemical intermediate in various industrial and research applications. Characterized by a methoxy (B1213986) (-OCH₃) group at the 2-position and a nitro (–NO₂) group at the 5-position of an aniline (B41778) ring, this compound serves as a crucial building block in the synthesis of azo dyes, pigments, and pharmaceuticals.[1] Its molecular structure, featuring both an electron-donating methoxy group and an electron-withdrawing nitro group, imparts a substantial dipole moment, influencing its unique optical and electronic properties.[1] This guide provides an in-depth overview of its synonyms, chemical and physical properties, synthesis protocols, and key applications, with a focus on its relevance to research and drug development.

Synonyms and Alternative Names